2,3-Dichloro-1,3-butadiene
CAS No.: 1653-19-6
Cat. No.: VC21233279
Molecular Formula: C4H4Cl2
Molecular Weight: 122.98 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1653-19-6 |
---|---|
Molecular Formula | C4H4Cl2 |
Molecular Weight | 122.98 g/mol |
IUPAC Name | 2,3-dichlorobuta-1,3-diene |
Standard InChI | InChI=1S/C4H4Cl2/c1-3(5)4(2)6/h1-2H2 |
Standard InChI Key | LIFLRQVHKGGNSG-UHFFFAOYSA-N |
SMILES | C=C(C(=C)Cl)Cl |
Canonical SMILES | C=C(C(=C)Cl)Cl |
Boiling Point | 98.0 °C |
Introduction
Chemical Structure and Properties
2,3-Dichloro-1,3-butadiene is a chlorinated diene with two chlorine atoms positioned at the 2 and 3 carbon positions of the butadiene skeleton. Its structure features two double bonds with terminal methylene groups and internal chlorine-substituted carbons.
Molecular Identification
The compound possesses distinct molecular characteristics that define its chemical identity and behavior in various reactions. The primary identifiers and structural parameters are summarized in Table 1.
Table 1: Molecular Identification Parameters of 2,3-Dichloro-1,3-butadiene
Parameter | Value |
---|---|
Chemical Name | 2,3-Dichloro-1,3-butadiene |
Molecular Formula | C₄H₄Cl₂ |
CAS Number | 1653-19-6 |
Systematic Name | 2,3-dichlorobuta-1,3-diene |
InChI | InChI=1S/C4H4Cl2/c1-3(5)4(2)6/h1-2H2 |
SMILES | ClC(=C)C(=C)Cl |
The molecule contains four carbon atoms arranged in a linear chain with chlorine atoms attached to the middle carbons, creating a unique electronic and steric environment for chemical reactions .
Physicochemical Properties
The physical and chemical properties of 2,3-dichloro-1,3-butadiene are critical determinants of its behavior in various applications and reactions. These properties influence its handling, storage requirements, and reactivity patterns.
Table 2: Physicochemical Properties of 2,3-Dichloro-1,3-butadiene
Property | Value |
---|---|
Molecular Weight | 122.981 g/mol |
Exact Mass | 121.969 Da |
LogP | 2.49140 |
Vapor Pressure | 46.7 mmHg at 25°C |
Boiling Point | 42-45°C at 100 mm Hg |
Azeotropic Boiling Point | 79°C (with water) |
The compound exhibits moderate lipophilicity as indicated by its LogP value, suggesting a tendency to partition into organic phases rather than aqueous environments . Its relatively high vapor pressure indicates significant volatility at room temperature, an important consideration for handling and storage procedures .
Synthesis and Production Methods
The industrial production of 2,3-dichloro-1,3-butadiene primarily relies on established chemical processes that have been optimized for commercial-scale manufacturing.
Dehydrochlorination Method
The most documented synthesis approach involves the dehydrochlorination of 1,2,3,4-tetrachlorobutane. This process was detailed in a patent that described an efficient method for selective dehydrochlorination.
The reaction proceeds through the following pathway:
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1,2,3,4-tetrachlorobutane undergoes initial dehydrochlorination
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Intermediate trichlorobutenes are formed (2,3,4-trichloro-1-butene and 1,2,4-trichloro-2-butene)
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Further dehydrochlorination yields 2,3-dichloro-1,3-butadiene
The reaction is typically carried out by refluxing 1,2,3,4-tetrachlorobutane in an aqueous lime slurry until the reaction temperature approaches 81°C, at which point the desired product can be collected as condensate .
Process Optimization
The patented process emphasizes the importance of selective dehydrochlorination to maximize yield and purity. The key process parameters include:
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Use of a lime slurry as the dehydrochlorination agent
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Careful temperature monitoring throughout the reaction
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Fractional distillation to separate the 2,3-dichloro-1,3-butadiene (b.p. 42-45°C at 100 mm) from higher-boiling byproducts
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Potential use of polymerization inhibitors during the process
This selective approach helps minimize the formation of isomeric dichlorobutadienes that have similar boiling points and would be difficult to separate from the desired product .
Applications and Reactions
2,3-Dichloro-1,3-butadiene serves as a valuable building block in organic synthesis, particularly for preparing more complex diene systems.
Cross-Coupling Applications
One significant application is in the synthesis of 2,3-diaryl-1,3-butadienes through nickel-catalyzed cross-coupling reactions. These reactions have been demonstrated to proceed with good yields using various aryl Grignard reagents .
Table 3: Cross-Coupling Reactions of 2,3-Dichloro-1,3-butadiene
Aryl Group | Conditions | Product | Yield |
---|---|---|---|
2-Thienyl | Ni(II)-catalyzed, ArMgBr | 2,3-di(2-thienyl)-1,3-butadiene | Good |
Phenyl | Ni(II)-catalyzed, ArMgBr | 2,3-diphenyl-1,3-butadiene | Good |
4-Dodecyloxyphenyl | Ni(II)-catalyzed, ArMgBr | 2,3-di(4-dodecyloxyphenyl)-1,3-butadiene | Good |
4-Fluorophenyl | Ni(II)-catalyzed, ArMgBr | 2,3-di(4-fluorophenyl)-1,3-butadiene | Good |
These cross-coupling reactions highlight the utility of 2,3-dichloro-1,3-butadiene as an industrially available starting material for accessing functionalized dienes with potential applications in materials science and synthetic chemistry .
Structural Advantages
The unique structure of 2,3-dichloro-1,3-butadiene, with its vicinal dichlorination pattern, enables selective functionalization reactions that would be challenging to achieve through other synthetic routes. The positions of the chlorine atoms allow for regioselective substitution reactions, making it valuable in the preparation of asymmetrically substituted dienes .
Comparative Analysis
To better understand 2,3-dichloro-1,3-butadiene's place among related compounds, it's instructive to compare it with structural analogs such as 1,4-dichloro-2,3-dimethyl-1,3-butadiene.
Structural Comparison
While 2,3-dichloro-1,3-butadiene has chlorine atoms at the internal positions, other dihalogenated butadienes exhibit different substitution patterns. For instance, 1,4-dichloro-2,3-dimethyl-1,3-butadiene has chlorine atoms at the terminal positions and methyl groups at the internal positions .
Table 4: Comparison with Related Compounds
Compound | Molecular Formula | Molecular Weight | Substitution Pattern |
---|---|---|---|
2,3-Dichloro-1,3-butadiene | C₄H₄Cl₂ | 122.981 g/mol | Internal dichlorination (positions 2,3) |
1,4-Dichloro-2,3-dimethyl-1,3-butadiene | C₆H₈Cl₂ | 151.03 g/mol | Terminal dichlorination with internal dimethylation |
These structural differences significantly impact chemical reactivity patterns, physical properties, and potential applications of the respective compounds .
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